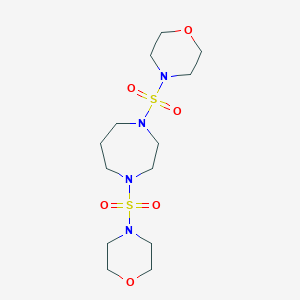![molecular formula C12H13ClN2O2S B289072 4-chloro-3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B289072.png)
4-chloro-3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CSP or CSP2, and it has been synthesized through different methods.
作用機序
The mechanism of action of CSP is not fully understood, but it is believed to act as a bidentate ligand, coordinating with metal ions such as copper. The resulting complex can then undergo various reactions, such as cross-coupling reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of CSP. However, it has been shown to have low toxicity, which makes it a promising compound for further research.
実験室実験の利点と制限
One of the main advantages of CSP is its high stability, which makes it an ideal compound for use in various reactions. Additionally, its low toxicity and ease of synthesis make it a promising compound for further research. However, one of the limitations of CSP is its relatively high cost compared to other ligands.
将来の方向性
There are several future directions for research on CSP. One potential application is in the development of new cross-coupling reactions using different metal catalysts. Additionally, CSP could be used as a ligand for other metal-catalyzed reactions, such as asymmetric catalysis. Finally, further research could be done to better understand the mechanism of action of CSP and its potential applications in various fields.
In conclusion, CSP is a promising compound that has potential applications in various fields, particularly in scientific research. Its stability, low toxicity, and ease of synthesis make it an ideal ligand for metal-catalyzed reactions. Further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of CSP involves the reaction of 4-methylbenzenesulfonyl chloride with 4-chloro-3,5-dimethyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane, and the product is obtained through filtration and purification.
科学的研究の応用
CSP has been primarily used in scientific research as a ligand for metal-catalyzed reactions. It has been shown to be an effective ligand for copper-catalyzed cross-coupling reactions, which are widely used in organic synthesis. CSP has also been used in the synthesis of biologically active compounds, such as antitumor agents.
特性
分子式 |
C12H13ClN2O2S |
|---|---|
分子量 |
284.76 g/mol |
IUPAC名 |
4-chloro-3,5-dimethyl-1-(4-methylphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C12H13ClN2O2S/c1-8-4-6-11(7-5-8)18(16,17)15-10(3)12(13)9(2)14-15/h4-7H,1-3H3 |
InChIキー |
YVGDBDUTTKRPNJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)Cl)C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-bromophenyl)-2-[4-(4-morpholinylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B289000.png)
![[1,1'-Biphenyl]-4-yl diethylcarbamate](/img/structure/B289001.png)
![4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B289008.png)

![1-[4-(4-Chlorophenyl)piperazine-1-carbonyl]azepane](/img/structure/B289047.png)
![1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol](/img/structure/B289055.png)
![1-{1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289064.png)
![1-{3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B289066.png)
![1-[3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B289067.png)


![4-chloro-1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B289071.png)
